N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide
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Overview
Description
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide is a synthetic organic compound that features a naphthamide core with a cyclopropyl group and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide typically involves the following steps:
Formation of the Naphthamide Core: The naphthamide core can be synthesized through the reaction of 1-naphthoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Attachment of the Thiophene Moiety: The thiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using thiophene boronic acid or thiophene stannane as the coupling partner.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The naphthamide core can be reduced to form corresponding amines.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the naphthamide core.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new therapeutic agents, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structural features make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving thiophene-containing molecules.
Mechanism of Action
The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group and thiophene moiety may contribute to the compound’s binding affinity and specificity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-benzamide: Similar structure but with a benzamide core instead of a naphthamide core.
N-cyclopropyl-N-(2-(furan-2-yl)ethyl)-1-naphthamide: Similar structure but with a furan moiety instead of a thiophene moiety.
Uniqueness
N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-1-naphthamide is unique due to the combination of its naphthamide core, cyclopropyl group, and thiophene moiety. This combination imparts specific chemical and biological properties that may not be present in similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-N-(2-thiophen-2-ylethyl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NOS/c22-20(19-9-3-6-15-5-1-2-8-18(15)19)21(16-10-11-16)13-12-17-7-4-14-23-17/h1-9,14,16H,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABFNEULHDOYJQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CCC2=CC=CS2)C(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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